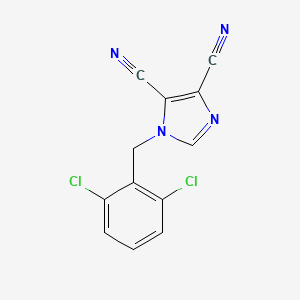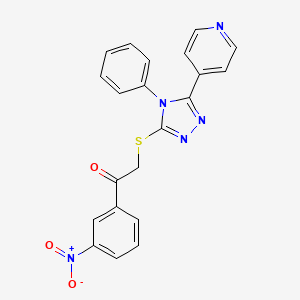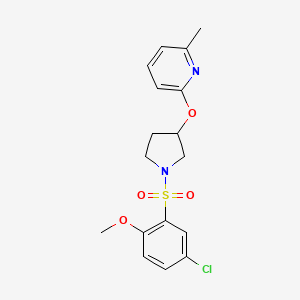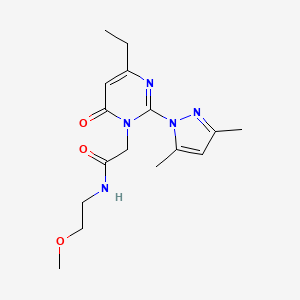
1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile is an organic compound that features a benzyl group substituted with two chlorine atoms at the 2 and 6 positions, attached to an imidazole ring with two nitrile groups at the 4 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile typically involves the following steps:
Preparation of 2,6-dichlorobenzyl chloride: This can be achieved by the benzylic bromination of 2,6-dichlorotoluene using hydrogen peroxide and hydrobromic acid in a microchannel reactor under light irradiation.
Formation of the imidazole ring: The 2,6-dichlorobenzyl chloride is then reacted with imidazole in the presence of a base such as potassium carbonate to form 1-(2,6-dichlorobenzyl)-1H-imidazole.
Introduction of nitrile groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step to improve safety and efficiency, as well as the use of automated systems for the subsequent reactions.
化学反応の分析
Types of Reactions
1-(2,6-Dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
1-(2,6-Dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It can be used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.
Biological Research: The compound can be used in studies investigating the effects of imidazole derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
作用機序
The mechanism of action of 1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets in the body. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nitrile groups may also play a role in the compound’s activity by forming interactions with other molecules .
類似化合物との比較
Similar Compounds
4-[1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]pyrimidin-2-amine: This compound also features a 2,6-dichlorobenzyl group attached to an imidazole ring, but with additional substitutions that may alter its properties.
1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid: Another compound with a 2,6-dichlorobenzyl group, but attached to an indole ring instead of an imidazole.
Uniqueness
1-(2,6-Dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of two nitrile groups on the imidazole ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N4/c13-9-2-1-3-10(14)8(9)6-18-7-17-11(4-15)12(18)5-16/h1-3,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLMPXMFSGESQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC(=C2C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2531920.png)

![N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2531922.png)


![N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2531931.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-{6-[(3-methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2531933.png)

![1-[(3,4-Dichlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2531936.png)
![2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2531937.png)
![1-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2531938.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)
![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide](/img/structure/B2531943.png)
